molecular formula C22H24Cl4N2O2S2 B2382953 2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide CAS No. 882083-17-2

2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide

Cat. No. B2382953
M. Wt: 554.37
InChI Key: GFFUPYKFWJMERR-UHFFFAOYSA-N
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Description

2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H24Cl4N2O2S2 and its molecular weight is 554.37. The purity is usually 95%.
BenchChem offers high-quality 2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2,3-dichloroaniline with 2-mercaptohexan-1-ol to form 6-(2,3-dichlorophenylamino)hexan-1-ol. This intermediate is then reacted with 2-bromoethyl 2,3-dichlorophenylacetate to form 2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide.

Starting Materials
2,3-dichloroaniline, 2-mercaptohexan-1-ol, 2-bromoethyl 2,3-dichlorophenylacetate

Reaction
Step 1: Reaction of 2,3-dichloroaniline with 2-mercaptohexan-1-ol in the presence of a base such as sodium hydroxide to form 6-(2,3-dichlorophenylamino)hexan-1-ol., Step 2: Reaction of 6-(2,3-dichlorophenylamino)hexan-1-ol with 2-bromoethyl 2,3-dichlorophenylacetate in the presence of a base such as potassium carbonate to form 2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide.

properties

IUPAC Name

2-[6-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(2,3-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl4N2O2S2/c23-15-7-5-9-17(21(15)25)27-19(29)13-31-11-3-1-2-4-12-32-14-20(30)28-18-10-6-8-16(24)22(18)26/h5-10H,1-4,11-14H2,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFUPYKFWJMERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSCCCCCCSCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide

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